molecular formula C17H24N2O3 B6085723 1-(2-furoyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine

1-(2-furoyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine

Cat. No. B6085723
M. Wt: 304.4 g/mol
InChI Key: CZIRSDJZCHPOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine is a compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is commonly referred to as FPOP. FPOP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism of Action

The mechanism of action of FPOP is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) in the presence of hydrogen peroxide. These ROS can react with amino acid residues in proteins, resulting in the formation of covalent bonds between FPOP and the protein.
Biochemical and Physiological Effects:
FPOP has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce oxidative damage to proteins, which can lead to changes in protein structure and function. FPOP has also been shown to induce changes in protein-protein interactions, which can have important implications for many biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPOP is its ability to label proteins in a site-specific manner. This allows researchers to gain insights into the structure and function of specific regions of proteins. However, FPOP also has some limitations. For example, it can be difficult to control the extent of labeling, which can lead to variability in experimental results.

Future Directions

There are many potential future directions for research involving FPOP. One area of interest is the development of new labeling reagents that can be used in conjunction with FPOP to gain even more detailed insights into protein structure and function. Another area of interest is the development of new techniques for controlling the extent of labeling, which could help to reduce variability in experimental results. Finally, there is also interest in exploring the potential therapeutic applications of FPOP, particularly in the treatment of diseases that involve oxidative damage to proteins.

Synthesis Methods

The synthesis of FPOP is a complex process that involves several steps. The initial step involves the reaction of 2-furoyl chloride with 3-(1-pyrrolidinyl)propionic acid, which results in the formation of 1-(2-furoyl)-3-(1-pyrrolidinyl)propionic acid. This compound is then reacted with piperidine in the presence of a dehydrating agent to produce FPOP.

Scientific Research Applications

FPOP has been used in a variety of scientific research applications. One of the most common uses of FPOP is in the study of protein structure and dynamics. FPOP is a powerful protein labeling reagent that can be used to identify solvent-accessible regions of proteins. This information can be used to gain insights into protein folding, protein-protein interactions, and other important biological processes.

properties

IUPAC Name

3-[1-(furan-2-carbonyl)piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-16(18-9-1-2-10-18)8-7-14-5-3-11-19(13-14)17(21)15-6-4-12-22-15/h4,6,12,14H,1-3,5,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIRSDJZCHPOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2CCCN(C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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